3-Methoxycarbonyl tetronic acid
Overview
Description
3-Methoxycarbonyl tetronic acid is a derivative of tetronic acid, characterized by the presence of a methoxycarbonyl group at the third position of the tetronic acid ring. Tetronic acids, including this compound, are known for their diverse biological activities and are used as scaffolds in bioorganic and bioinorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxycarbonyl tetronic acid typically involves the reaction of α-hydroxy acids with suitable esters. One common method is the reaction of esters of α-hydroxy acids with cumulated phosphorus ylide, which leads to the formation of functionalized tetronic acids . Another approach involves the use of N-hydroxysuccinimidyl esters of α-hydroxy acids with active methylene compounds .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycarbonyl tetronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxycarbonyl tetronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxycarbonyl tetronic acid involves its ability to chelate metal ions due to its β-dicarbonyl system. This chelation is crucial for its biological activities, including antimicrobial and anticancer effects. The compound can interact with various molecular targets, such as enzymes and receptors, disrupting their normal functions and leading to the desired biological effects .
Comparison with Similar Compounds
Tetramic Acid: Another derivative with a similar structure but different functional groups.
3-Acyl Tetronic Acid: Similar in structure but with an acyl group instead of a methoxycarbonyl group.
Uniqueness: 3-Methoxycarbonyl tetronic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
methyl 2,4-dioxooxolane-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZGUKSJKVGNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)COC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.